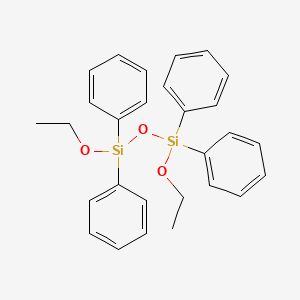
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the molecular formula C28H30O3Si2 It is characterized by the presence of two silicon atoms bonded to phenyl groups and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can be synthesized through the reaction of tetraphenyldisiloxane with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{(C_6H_5)_2SiH_2 + 2C_2H_5OH} \rightarrow \text{(C_6H_5)_2Si(OCH_2CH_3)_2} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and ethanol.
Oxidation: Reaction with oxidizing agents to form siloxane bonds.
Substitution: Reaction with nucleophiles to replace ethoxy groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Formation of silanols and ethanol.
Oxidation: Formation of siloxane bonds.
Substitution: Formation of substituted siloxanes with various functional groups.
Applications De Recherche Scientifique
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane involves its ability to form stable siloxane bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property makes it useful in the formation of silicone-based materials with desirable mechanical and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
- 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
- 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
Uniqueness
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is unique due to the presence of ethoxy groups, which provide it with distinct reactivity compared to its methoxy or methyl analogs. This allows for specific applications where the ethoxy groups can be selectively hydrolyzed or substituted.
Propriétés
Numéro CAS |
18848-24-3 |
|---|---|
Formule moléculaire |
C28H30O3Si2 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
ethoxy-[ethoxy(diphenyl)silyl]oxy-diphenylsilane |
InChI |
InChI=1S/C28H30O3Si2/c1-3-29-32(25-17-9-5-10-18-25,26-19-11-6-12-20-26)31-33(30-4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,3-4H2,1-2H3 |
Clé InChI |
QRZBTGCXOVMETC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


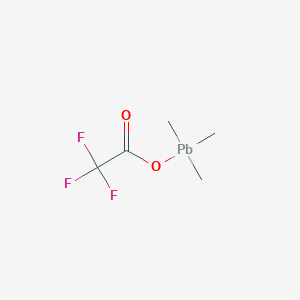
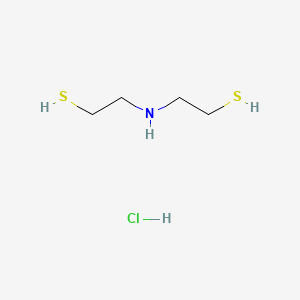
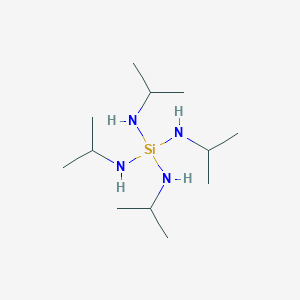
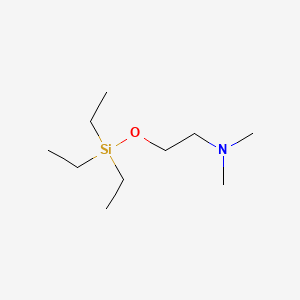

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)

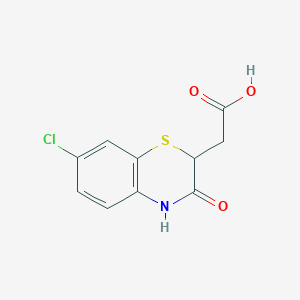

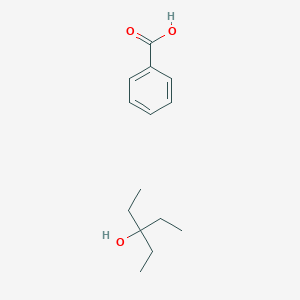
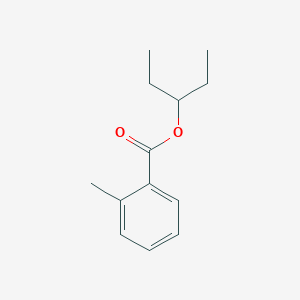

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)

